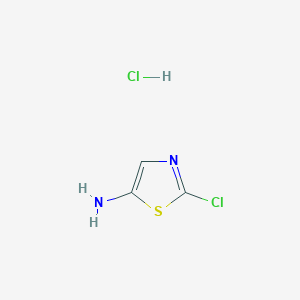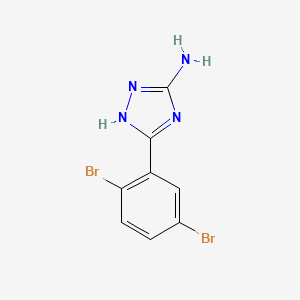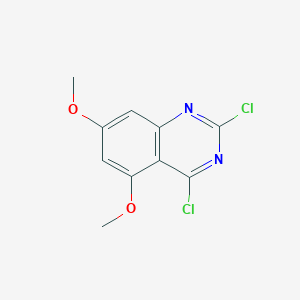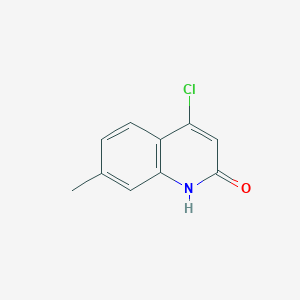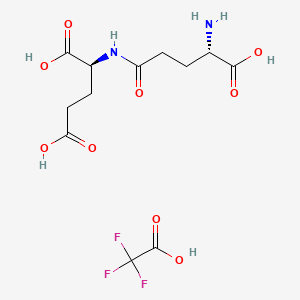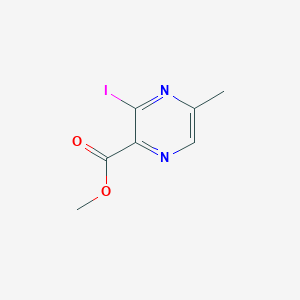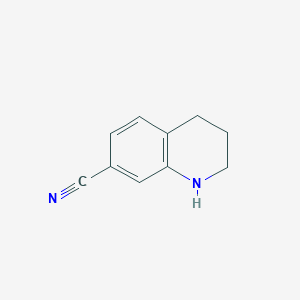
S-p-Tolyl p-toluenethiosulfinate
Übersicht
Beschreibung
S-p-Tolyl p-toluenethiosulfinate: is an organic compound with the molecular formula C14H14O2S2 . It is a member of the thiosulfinate family, which are compounds containing a sulfur-sulfur bond. This compound is characterized by the presence of two aromatic rings, each substituted with a methyl group and connected through a thiosulfinate linkage. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl p-toluenethiosulfinate typically involves the reaction of p-toluenesulfinic acid with p-tolyl thiol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of a sulfenyl intermediate, which then reacts with the thiol to form the thiosulfinate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions: S-p-Tolyl p-toluenethiosulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted thiosulfinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-p-Tolyl p-toluenethiosulfinate is used as a reagent in organic synthesis. It is employed in the preparation of sulfoxides and sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the role of thiosulfinates in biological systems. It is known to exhibit antimicrobial properties and is used in the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics and antifungal agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also used as a stabilizer in the formulation of certain polymers and resins.
Wirkmechanismus
The mechanism of action of S-p-Tolyl p-toluenethiosulfinate involves the interaction of the thiosulfinate group with biological molecules. The sulfur-sulfur bond in the thiosulfinate group is reactive and can undergo cleavage to form sulfenic acids and other reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to antimicrobial and other biological effects.
Vergleich Mit ähnlichen Verbindungen
S-Phenyl p-toluenethiosulfinate: Similar structure but with a phenyl group instead of a p-tolyl group.
S-Phenyl benzenethiosulfinate: Contains two phenyl groups instead of p-tolyl groups.
Sodium p-toluenesulfinate: A related compound with a sulfonate group instead of a thiosulfinate group.
Uniqueness: S-p-Tolyl p-toluenethiosulfinate is unique due to the presence of two p-tolyl groups, which impart specific chemical and biological properties. The methyl groups on the aromatic rings influence the reactivity and stability of the compound, making it distinct from other thiosulfinates.
Eigenschaften
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfinylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS2/c1-11-3-7-13(8-4-11)16-17(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUFWJNNVLBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SS(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311430 | |
| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6481-73-8 | |
| Record name | S-p-Tolyl p-toluenethiosulfinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
